molecular formula C13H25NO5 B3259422 (3s)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester CAS No. 318464-23-2

(3s)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester

Cat. No.: B3259422
CAS No.: 318464-23-2
M. Wt: 275.34 g/mol
InChI Key: XLZZZJSGAZLMIB-RGURZIINSA-N
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Description

(3S)-3-(N-tert-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester is a chiral, Boc-protected amino acid ester derivative. Its structure features:

  • tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in peptide synthesis, stable under basic conditions but cleavable under acidic conditions .
  • Methyl ester: Enhances solubility and serves as a carboxylic acid precursor for further transformations.
  • Hydroxy and methyl substituents: The 2-hydroxy and 5-methyl groups contribute to stereochemical complexity and influence physicochemical properties.
  • Stereochemistry: The (3S) configuration is critical for biological activity and synthetic applications, as enantiomers often exhibit divergent properties .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of peptidomimetics and chiral pharmaceuticals. Its high stereochemical purity (≥97%) ensures reliability in asymmetric synthesis .

Properties

IUPAC Name

methyl (3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(2)7-9(10(15)11(16)18-6)14-12(17)19-13(3,4)5/h8-10,15H,7H2,1-6H3,(H,14,17)/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZZZJSGAZLMIB-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135681
Record name Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318464-23-2
Record name Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318464-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester, also known by its CAS number 318464-23-2, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H25NO5
Molecular Weight275.34 g/mol
Density1.1 g/cm³
Boiling PointNot specified
Melting PointNot specified
LogPNot specified

The biological activity of this compound has been linked to its role as a precursor in the synthesis of various bioactive compounds. It is particularly noted for its potential as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cellular processes.

Histone Deacetylase Inhibition

Research indicates that derivatives of this compound exhibit varying degrees of HDAC inhibition, which is crucial for understanding their potential therapeutic applications in cancer and other diseases. For instance, studies have shown that certain analogs can selectively inhibit HDAC1–3 and HDAC10–11 with IC50 values ranging from 14 nM to 67 nM, demonstrating significant potency against specific isoforms while being less effective against others .

Case Studies

  • Inhibition Studies : A study conducted on azumamide derivatives, which include structural elements similar to this compound, revealed that modifications in stereochemistry significantly affect biological activity. The epimeric forms were found to be inactive against a panel of HDAC enzymes, emphasizing the importance of stereochemistry in drug design .
  • Therapeutic Applications : The compound's structural characteristics suggest potential applications in treating conditions related to aberrant gene expression, including cancer and neurodegenerative diseases. The ability to modulate HDAC activity positions it as a candidate for further development into therapeutic agents targeting these diseases .

Toxicology and Safety Profile

While the compound shows promising biological activity, safety evaluations are critical. Preliminary data indicate that it may cause skin and eye irritation upon contact, necessitating careful handling and further toxicological assessment before clinical application .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (3S)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester is in peptide synthesis. The Boc (tert-butoxycarbonyl) group acts as a protective group for the amino group during peptide bond formation, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Bioactive Peptides

In a study exploring the synthesis of bioactive peptides, Boc-Serine methyl ester was utilized to construct cyclic peptides that exhibit antimicrobial properties. The incorporation of this compound facilitated the formation of peptide bonds while maintaining the integrity of sensitive functional groups within the peptide sequence .

Drug Development

The compound has been investigated for its potential use in drug development, particularly in creating inhibitors for various enzymes and receptors.

Case Study: Inhibitors for Cancer Treatment

Research has shown that derivatives of this compound can act as inhibitors for cancer-related enzymes. For instance, modifications to the serine structure have led to the development of potent inhibitors against specific kinases involved in tumor growth .

Bioconjugation Techniques

This compound is also employed in bioconjugation processes, where it can be used to attach drugs or imaging agents to biomolecules.

Case Study: Targeted Drug Delivery Systems

In targeted drug delivery research, Boc-Serine methyl ester was used to conjugate therapeutic agents to antibodies. This approach enhanced the specificity of drug delivery to cancer cells while minimizing side effects on healthy tissues .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in synthesizing complex organic molecules.

Case Study: Synthesis of Chiral Compounds

A notable application is in the asymmetric synthesis of chiral compounds where this compound was used as a chiral auxiliary. This method allowed for the efficient production of enantiomerically pure compounds necessary for pharmaceutical applications .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Peptide SynthesisUsed as a protective group for amino acidsBioactive peptide synthesis
Drug DevelopmentDevelopment of enzyme inhibitorsCancer treatment inhibitors
Bioconjugation TechniquesConjugation with drugs/agents for targeted deliveryTargeted drug delivery systems
Organic SynthesisIntermediate for synthesizing complex organic moleculesAsymmetric synthesis

Comparison with Similar Compounds

Boc-Protected Amino Acid Esters with Varied Stereochemistry

Several stereoisomers and analogs of the target compound are commercially available (Table 1).

Compound Name Stereochemistry Molecular Weight Purity (%) Key Applications Source
(3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid methyl ester (3S) 261.32 97 Peptide synthesis, chiral intermediates
(2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid (2R,3S) 261.32 97 Asymmetric catalysis, drug discovery
(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (2S,3R) 279.34 95 β-amino acid derivatives, enzyme inhibitors

Key Observations :

  • Stereochemistry significantly impacts biological activity and synthetic utility. For example, (2R,3S) isomers may exhibit distinct binding affinities in enzyme inhibition compared to (3S) analogs .
  • The 5-methyl group in the target compound enhances lipophilicity compared to phenyl-substituted analogs, influencing membrane permeability .

Comparison with Other Protected Amino Acid Derivatives

Compounds with alternative protecting groups (e.g., Z-benzyloxycarbonyl) or ester functionalities provide insights into functional group trade-offs (Table 2).

Compound Name Protecting Group Ester Type Molecular Weight Stability Applications Source
(R,S)-5-Benzyloxycarbonylamino-3-methylpentanoic acid ethyl ester Z (benzyloxycarbonyl) Ethyl 279.33 Acid-labile Racemic synthesis intermediates
Methyl 2-ethyl-2-(methylamino)butanoate hydrochloride None (free amine) Methyl 163.22 Hydrochloride salt Alkylating agents, small-molecule drugs

Key Observations :

  • Boc vs. Z Groups : Boc offers superior stability under basic conditions, making it preferable for stepwise peptide synthesis. In contrast, Z groups require harsher acidic conditions for deprotection .
  • Ester Types : Methyl esters (target compound) are more hydrolytically stable than ethyl esters, which can influence reaction kinetics in aqueous environments .

Key Observations :

  • Lipophilicity : The 5-methyl group in the target compound may enhance blood-brain barrier penetration compared to polar glycosides like 8-O-acetylshanzhiside .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups during Boc protection .
  • Adjust solvent polarity (e.g., THF vs. DCM) to improve solubility of intermediates.

Basic: Which spectroscopic techniques are most effective for confirming the stereochemical purity of this compound, and what characteristic signals should researchers expect?

Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : The hydroxy proton (2-OH) appears as a broad singlet (~δ 5.2–5.5 ppm). The Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm .
    • ¹³C-NMR : The ester carbonyl (C=O) appears at ~δ 170–175 ppm; the Boc carbonyl at ~δ 155 ppm.
  • Optical Rotation : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., +15° to +25° for the (3S) configuration).
  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers, with retention time differences ≥2 min indicating high stereopurity .

Basic: How does the Boc protection group influence the compound's stability during storage and under acidic/basic conditions?

Answer:

  • Stability : The Boc group enhances stability by shielding the amine from nucleophilic attack. Storage at –20°C in anhydrous DMF or DCM prevents hydrolysis.
  • Acidic Conditions : Boc deprotection occurs rapidly with TFA (trifluoroacetic acid) or HCl/dioxane, releasing CO₂ and forming the tert-butyl cation .
  • Basic Conditions : The ester moiety is susceptible to saponification (pH >10), but the Boc group remains intact unless exposed to strong bases (e.g., NaOH >1M).

Advanced: What strategies can be employed to resolve enantiomeric impurities in the final product, and how can their impact on biological activity be assessed?

Answer:

  • Chiral Resolution :
    • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
    • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
  • Biological Impact :
    • Conduct docking studies with target proteins (e.g., enzymes) to compare binding affinities of enantiomers.
    • Test in vitro activity in cell-based assays (e.g., IC₅₀ differences >10-fold indicate stereospecific effects) .

Advanced: In computational modeling studies, which force fields and parameters are most suitable for simulating the conformational dynamics of this compound in solution?

Answer:

  • Force Fields :
    • GAFF2 : General Amber Force Field 2, parameterized for organic molecules, accurately models ester and Boc group interactions.
    • CHARMM36 : Suitable for simulating hydrogen-bonding networks involving the hydroxy and carbonyl groups.
  • Solvent Models :
    • Use TIP3P explicit water for aqueous simulations.
    • For nonpolar solvents (e.g., DCM), apply GBSA (Generalized Born Surface Area) implicit solvation.
  • Validation : Compare simulated NMR chemical shifts (via DFT calculations) with experimental data to refine parameters .

Advanced: How do contradictory reports on the compound's solubility in polar aprotic solvents arise, and what experimental approaches can reconcile these discrepancies?

Answer:

  • Root Causes :
    • Variations in crystalline forms (polymorphs) affect solubility.
    • Residual solvents (e.g., EtOAc) in the final product can artificially enhance solubility measurements.
  • Resolution Methods :
    • Perform XRPD (X-ray powder diffraction) to identify polymorphic forms.
    • Use Karl Fischer titration to quantify residual solvents.
    • Standardize solvent removal via lyophilization or vacuum drying (40°C, 24 hr) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3s)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester
Reactant of Route 2
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(3s)-3-(n-t-Butoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid methyl ester

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